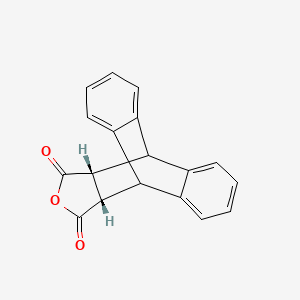

Dibenzobarallene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(15S,19R)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H/t13?,14?,15-,16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKVQQJLLWSBFV-STONLHKKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3[C@@H]4[C@H](C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Architecture of Dibenzobarallene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzobarallene, formally known as 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride (B1165640), is a rigid, polycyclic aromatic hydrocarbon with a unique bridged structure. Its well-defined three-dimensional architecture makes it a valuable scaffold in supramolecular chemistry and a precursor for the synthesis of various heterocyclic compounds with potential pharmacological applications. This guide provides an in-depth analysis of the molecular structure of this compound, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Molecular Structure and Properties

This compound (C₁₈H₁₂O₃) is synthesized through a Diels-Alder reaction between anthracene (B1667546) and maleic anhydride.[1][2] This cycloaddition reaction results in a rigid bicyclic system with two fused benzene (B151609) rings. The molecule possesses a high degree of symmetry and a well-defined cleft, making it an interesting building block for molecular tweezers and host-guest chemistry.[3]

IUPAC Nomenclature and Synonyms

-

Systematic IUPAC Name : (15R,19S)-17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione[2]

-

Common Synonyms : 9,10-Dihydroanthracene-9,10-α,β-succinic acid anhydride, Anthracene-maleic anhydride adduct, 5,6:7,8-dibenzobicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid anhydride[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂O₃ | [2] |

| Molecular Weight | 276.29 g/mol | [2] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 261-263 °C | [4] |

Crystallographic Data

The precise three-dimensional structure of a polymorph of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C 1 c 1.[2]

Unit Cell Parameters

| Parameter | Value |

| a | 15.410 Å |

| b | 9.4020 Å |

| c | 11.0939 Å |

| α | 90.00° |

| β | 124.235° |

| γ | 90.00° |

| Data obtained from a study by Díaz de Delgado, G. et al. (2002) as cited on PubChem.[2] |

Key Structural Features

The benzene rings in the this compound structure are planar. The dihedral angle between these two rings has been reported to be 53.9°. The anhydride ring is also planar and forms angles of 57.5° and 4.3° with the benzene rings.[5] A comprehensive list of bond lengths and angles would be available in the full crystallographic information file from the cited study.

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

The most common method for the synthesis of this compound is the Diels-Alder cycloaddition of anthracene and maleic anhydride.[1]

Materials:

-

Anthracene

-

Maleic anhydride

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.

-

Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for approximately 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the yellow color of the reactants.

-

After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Further cool the flask in an ice bath to promote crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold xylene or another suitable solvent like ethyl acetate (B1210297) to remove any unreacted starting materials.

-

Dry the crystals in a vacuum oven or by air drying.

Characterization Methods

A general workflow for the single-crystal X-ray diffraction analysis of this compound is as follows:

1. Crystal Growth:

-

Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethyl acetate) can yield single crystals of suitable quality for X-ray diffraction.

2. Data Collection:

-

A selected single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Instrumentation: A typical NMR spectrometer (e.g., Bruker Avance 400 MHz).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

Expected Signals: Aromatic protons typically appear in the range of δ 7.2–8.1 ppm.[4]

-

-

¹³C NMR: The carbon-13 NMR spectrum is used to identify the different carbon environments in the molecule.

-

Instrumentation: As above.

-

Solvent and Standard: As above.

-

Expected Signals: Aromatic carbons are expected in the region of δ 120–140 ppm.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: A standard FT-IR spectrometer (e.g., Bruker Tensor 27).

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Key Vibrational Bands:

-

C=O stretching (anhydride): Two characteristic bands are observed in the region of 1750-1850 cm⁻¹. A doublet may appear around 1837 cm⁻¹ and 1863 cm⁻¹ due to coupled vibrations of the two carbonyl groups.[5]

-

C-O stretching: Bands are typically observed around 1231 cm⁻¹ and 1290 cm⁻¹.[5]

-

C=C-H stretching (aromatic): A characteristic band appears around 3070 cm⁻¹.[5]

-

-

Visualizations

Synthesis of this compound

Caption: Synthetic pathway of this compound.

References

Nomenclature and IUPAC naming of Dibenzobarallene.

An In-depth Technical Guide on the Nomenclature and IUPAC Naming of Dibenzobarallene

Introduction

This compound, a polycyclic aromatic compound, is a notable example of a Diels-Alder adduct, synthesized from anthracene (B1667546) and maleic anhydride (B1165640).[1][2][3] Its rigid, three-dimensional triptycene-like framework makes it a valuable intermediate in the synthesis of novel heterocyclic systems and molecular tweezers designed for selective molecular recognition.[1][4][5] This technical guide provides a comprehensive overview of the nomenclature, IUPAC naming conventions, physicochemical properties, synthesis protocols, and key characterization data for this compound, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and IUPAC Naming

The complex structure of this compound has led to several synonyms and naming conventions in the literature.[6] The most systematic and universally accepted name is assigned by the International Union of Pure and Applied Chemistry (IUPAC).

The formal IUPAC name for the compound is (15S,19R)-17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione .[1][7][8] This name precisely describes its complex pentacyclic structure. Other commonly used names are derivatives of the core structures from which it is formed.

Table 1: Nomenclature and Synonyms for this compound

| Type of Name | Name |

| IUPAC Name | (15S,19R)-17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione[7][9] |

| Common Name | This compound[6][9] |

| Synonyms | 9,10-Dihydroanthracene-9,10-alpha,beta-succinic acid anhydride[6][10] |

| 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride[6][9] | |

| 9,10-Ethanoanthracene-11,12-dicarboxylic anhydride[6][9] | |

| 5,6:7,8-dibenzobicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid anhydride[10] |

The relationship between these names is illustrated in the diagram below, showing the progression from the common name to the highly descriptive IUPAC nomenclature.

Caption: Logical hierarchy of this compound nomenclature.

Physicochemical and Structural Properties

This compound is a colorless crystalline solid.[9] Its key properties are summarized below.

Table 2: Physicochemical and Computed Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂O₃ | [7][10] |

| Molecular Weight | 276.3 g/mol | [7][10] |

| Melting Point | 262 °C | [9] |

| XLogP3-AA | 2.6 | [10] |

| InChI Key | PSKVQQJLLWSBFV-STONLHKKSA-N | [1] |

Synthesis of this compound

The most established method for synthesizing this compound is the Diels-Alder reaction, which involves the [4+2] cycloaddition of anthracene with maleic anhydride.[2][3] Several protocols exist to facilitate this reaction, offering different advantages in terms of yield, reaction time, and environmental impact.

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Brønsted-Acid Ionic Liquid (BAIL)-Catalyzed Synthesis

This method represents a green and efficient approach to synthesizing this compound derivatives.[7]

-

Reactants : Anthracene derivatives and maleic anhydride.

-

Catalyst : Brønsted-acid ionic liquid (BAIL) such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO₄]).[7]

-

Solvent : Solvent-free conditions or a low-polarity solvent (e.g., toluene).[7]

-

Procedure :

-

Combine the anthracene derivative, maleic anhydride, and a catalytic amount of the BAIL in a round-bottom flask.

-

Heat the mixture to 80–100°C under reflux.[7]

-

Maintain the reaction for 4–6 hours, monitoring progress via Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold ethanol (B145695) to precipitate the product.[11]

-

Filter the solid, wash with ethanol, and dry to yield the this compound adduct.

-

-

Advantages : This method achieves high yields (>85%) and allows for the recycling of the ionic liquid catalyst, reducing waste.[7]

Protocol 2: Classical Synthesis via Reflux

This is a traditional and widely cited method for laboratory preparations.[2][3]

-

Reactants : Equimolar amounts of anthracene and maleic anhydride.[9]

-

Solvent : Xylenes (B1142099).[9]

-

Procedure :

-

Dissolve anthracene and maleic anhydride in a minimal amount of hot xylenes in a round-bottom flask equipped with a reflux condenser.

-

Reflux the solution. The reaction time can vary, but it is often run for several hours.

-

After the reaction period, remove the heat source and allow the flask to cool slowly to room temperature.

-

The product, the anthracene-maleic anhydride adduct, will crystallize out of the solution upon cooling.[9]

-

Collect the colorless crystals by vacuum filtration, wash with a small amount of cold xylenes or petroleum ether, and air dry.

-

Spectroscopic and Crystallographic Data

Characterization of this compound is typically performed using NMR, IR spectroscopy, and X-ray crystallography.

Table 3: Spectroscopic Characterization Data

| Technique | Key Data | Application / Interpretation | Reference |

| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons) | Confirms the presence of the fused aromatic (dibenzo) framework. | [1][7] |

| δ 4.9 ppm (singlet, benzylic protons) | Identifies the bridgehead protons adjacent to the benzene (B151609) rings. | [5] | |

| ¹³C NMR | δ 170–175 ppm (carbonyl carbons) | Confirms the presence of the anhydride functional group. | [7] |

| δ 120–140 ppm (sp² carbons) | Corresponds to the carbons of the aromatic rings. | [1] | |

| IR Spectroscopy | 1779 cm⁻¹ (C=O stretching) | Strong absorption characteristic of the anhydride carbonyl group. | [5] |

| 1837 & 1863 cm⁻¹ (doublet) | Symmetrical and asymmetrical coupled vibrations of the two C=O groups. | [5][6] | |

| 1231 & 1290 cm⁻¹ (C–O stretching) | Confirms the C-O bonds within the anhydride ring. | [5] | |

| 3069 cm⁻¹ (C=C–H stretching) | Aromatic C-H bond stretching. | [5] |

Table 4: X-ray Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [9] |

| Space Group | Cc (or C 1 c 1) | [9][10] |

| Lattice Constants | a = 15.410 Å, b = 9.4020 Å, c = 11.0930 Å | [9][10] |

| α = 90°, β = 124.235°, γ = 90° | [9][10] | |

| Dihedral Angle | 53.9° (between benzene rings) | [5][6] |

Reactivity and Applications

This compound serves as a versatile precursor for more complex molecules. Its anhydride ring can be readily opened or reacted with amines to form imides, leading to the synthesis of "molecular tweezers."[7][11] These tweezer-like molecules have applications in host-guest chemistry, ion sensing, and as inhibitors of protein aggregation, such as amyloid-beta, which is relevant to Alzheimer's disease research.[1][7]

Caption: Synthesis of a molecular tweezer from this compound.

References

- 1. This compound | 103515-22-6 | Benchchem [benchchem.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Chemistry of this compound | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound (103515-22-6) for sale [vulcanchem.com]

- 8. Buy this compound (EVT-7847405) | 103515-22-6 [evitachem.com]

- 9. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]

- 10. This compound | C18H12O3 | CID 11807956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. heteroletters.org [heteroletters.org]

Spectroscopic data interpretation for Dibenzobarallene (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzobarallene, formally known as 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride (B1165640), is a rigid, polycyclic molecule synthesized through a Diels-Alder reaction between anthracene (B1667546) and maleic anhydride. Its unique three-dimensional structure makes it a valuable scaffold in supramolecular chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application, and a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive analysis of its molecular architecture. This guide presents an in-depth interpretation of the spectroscopic data for this compound, complete with experimental protocols and data presented in a clear, tabular format for ease of reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.08 - 7.65 | Multiplet | 8H | Aromatic Protons (H-Ar) |

| 4.81 - 4.93 | Doublet | 2H | Bridgehead Methine Protons (H-9, H-10) |

| 3.44 - 3.56 | Doublet | 2H | Methine Protons on Anhydride Ring (H-11, H-12) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 170.5 | Carbonyl | C=O (Anhydride) |

| 140.6 | Aromatic | Quaternary Aromatic Carbons |

| 138.1 | Aromatic | Quaternary Aromatic Carbons |

| 127.8 | Aromatic | Aromatic CH |

| 127.1 | Aromatic | Aromatic CH |

| 125.2 | Aromatic | Aromatic CH |

| 124.4 | Aromatic | Aromatic CH |

| 48.0 | Aliphatic | Bridgehead Methine (C-9, C-10) |

| 45.4 | Aliphatic | Methine on Anhydride Ring (C-11, C-12) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~1860, ~1780 | Strong | Symmetric and Asymmetric C=O Stretch (Anhydride)[1] |

| ~1230 | Strong | C-O Stretch |

| ~950, ~750 | Strong | Aromatic C-H Bend (Out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 276 | 35 | [M]⁺ (Molecular Ion) |

| 178 | 100 | [Anthracene]⁺ (Retro-Diels-Alder Fragment) |

| 98 | 15 | [Maleic Anhydride]⁺ (Retro-Diels-Alder Fragment) |

| 76 | 10 | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a clean, dry 5 mm NMR tube.[2][3] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz or higher for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3][5]

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[8] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[9] Electron Ionization (EI) is a common method used for this type of molecule, where high-energy electrons (typically 70 eV) bombard the sample, causing ionization and fragmentation.[9]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[10] The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[9]

Visualization of Key Relationships

Spectroscopic Correlation Diagram

The following diagram illustrates the correlation between the different parts of the this compound molecule and their corresponding signals in the various spectra.

A diagram correlating the this compound structure to its key spectroscopic signatures.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a compound like this compound is depicted below.

A generalized workflow for the spectroscopic analysis of a chemical compound.

In-Depth Interpretation

-

¹H NMR: The aromatic region of the ¹H NMR spectrum displays a complex multiplet integrating to eight protons, consistent with the two benzene (B151609) rings of the this compound structure. The downfield chemical shifts are characteristic of protons attached to sp²-hybridized carbons in an aromatic system. The two distinct signals in the aliphatic region, each integrating to two protons, are key to confirming the Diels-Alder adduct structure. The doublet at a higher chemical shift (4.81-4.93 ppm) is assigned to the bridgehead methine protons (H-9 and H-10). Their position is influenced by the adjacent aromatic rings. The other doublet at a lower chemical shift (3.44-3.56 ppm) corresponds to the methine protons on the succinic anhydride ring (H-11 and H-12), which are in a more shielded environment.

-

¹³C NMR: The ¹³C NMR spectrum provides a carbon count that matches the molecular formula. The signal at 170.5 ppm is characteristic of a carbonyl carbon in an anhydride functional group. The multiple signals in the range of 124-141 ppm correspond to the twelve aromatic carbons. The two signals in the aliphatic region at 48.0 ppm and 45.4 ppm are assigned to the two pairs of methine carbons, confirming the bridged bicyclic structure.

-

IR Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The two strong absorption bands at approximately 1860 cm⁻¹ and 1780 cm⁻¹ are characteristic of the symmetric and asymmetric C=O stretching vibrations of a cyclic anhydride.[1] The presence of a strong C-O stretching band around 1230 cm⁻¹ further supports the anhydride functionality. The medium intensity band around 3070 cm⁻¹ is indicative of the C-H stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 276, which corresponds to the molecular weight of this compound (C₁₈H₁₂O₃). The most prominent feature of the mass spectrum is the base peak at m/z 178. This fragment corresponds to the anthracene cation, formed via a characteristic retro-Diels-Alder reaction, which is a common fragmentation pathway for such adducts. The observation of a peak at m/z 98, corresponding to the maleic anhydride radical cation, further confirms this fragmentation pattern. This retro-Diels-Alder fragmentation provides strong evidence for the original connectivity of the molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. spectrabase.com [spectrabase.com]

- 4. Solved Analyze the C NMR of the product of anthracene with | Chegg.com [chegg.com]

- 5. heteroletters.org [heteroletters.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride(1625-83-8) 1H NMR spectrum [chemicalbook.com]

- 8. (Solved) - Draw the structure of 9,10-dihydroanthracene-9,10-a,ß-succinic... (1 Answer) | Transtutors [transtutors.com]

- 9. scribd.com [scribd.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 9,10-Dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylic acid diethyl ester [orgspectroscopyint.blogspot.com]

The Genesis of a Bridged Benzene: A Technical History of Dibenzobarallene

For Immediate Release

This technical guide provides a comprehensive overview of the historical background and discovery of dibenzobarallene, a molecule of significant interest in synthetic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the seminal synthesis, key experimental protocols, and foundational quantitative data that established this unique bridged aromatic compound.

Historical Background and Discovery

The discovery of this compound, also known by its systematic IUPAC name (15S,19R)-17-oxapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione, is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by German chemists Otto Diels and Kurt Alder in their paper "Synthesen in der hydroaromatischen Reihe" (Syntheses in the Hydroaromatic Series), this [4+2] cycloaddition provided a revolutionary method for the formation of six-membered rings.[1] For this groundbreaking work, Diels and Alder were awarded the Nobel Prize in Chemistry in 1950.[2][3][4]

This compound is the adduct formed from the Diels-Alder reaction between anthracene (B1667546), acting as the diene, and maleic anhydride (B1165640), the dienophile.[5] This reaction serves as a classic example of the cycloaddition, often utilized in academic laboratories to demonstrate the principles of this concerted reaction.[6] The rigid, bicyclic framework of this compound has made it a valuable intermediate in the synthesis of a wide range of compounds, including bioactive heterocycles, phthalazine (B143731) derivatives with antibacterial activity, and molecular tweezers.[7]

The Foundational Synthesis: A Diels-Alder Cycloaddition

The most well-established and historically significant method for the synthesis of this compound is the direct cycloaddition of anthracene and maleic anhydride.[5] This reaction can be carried out under several conditions, with the earliest methods involving simple heating of the reactants.

Reaction Principle

The synthesis is a [4+2] cycloaddition, a pericyclic reaction that proceeds through a cyclic transition state. The π-electrons from the diene (anthracene) and the dienophile (maleic anhydride) rearrange to form a new six-membered ring with two new sigma bonds.

Quantitative Data from Early Syntheses

The following table summarizes key quantitative data for this compound as reported in various chemical literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₂O₃ | [8] |

| Molar Mass | 276.29 g/mol | [8] |

| Melting Point | 261-262 °C | |

| Appearance | Colorless to white crystalline solid | |

| FTIR (KBr, cm⁻¹) | ||

| C=O Stretch (Anhydride) | ~1863, ~1837 (doublet) | [5] |

| C=C-H Stretch (Aromatic) | ~3070 | [5] |

| ¹H NMR (CDCl₃, δ ppm) | ||

| Aromatic Protons | 7.0-7.5 (m, 8H) | |

| Bridgehead Protons | ~4.8 (s, 2H) | |

| Succinic Protons | ~3.5 (s, 2H) |

Experimental Protocols

The synthesis of this compound has been performed using several methods. The most common historical method involves refluxing the reactants in a high-boiling solvent like xylene. More contemporary "green" methods have also been developed.

Classical Synthesis: Reflux in Xylene

This method is a staple in many organic chemistry laboratory courses and reflects the early approaches to the synthesis.

Materials:

-

Anthracene

-

Maleic anhydride

-

Xylene (isomeric mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of anthracene and maleic anhydride.

-

Add a sufficient volume of xylene to dissolve the reactants upon heating.

-

Heat the mixture to reflux (the boiling point of xylene is approximately 140 °C).

-

Maintain reflux for a period of 30 minutes to 1 hour.

-

Allow the reaction mixture to cool slowly to room temperature.

-

Further cool the mixture in an ice bath to promote complete crystallization of the product.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

-

Dry the product in a desiccator.

Solvent-Free ("Neat") Synthesis

This environmentally friendly method avoids the use of organic solvents.

Materials:

-

Anthracene

-

Maleic anhydride

Procedure:

-

Thoroughly grind equimolar amounts of anthracene and maleic anhydride together in a mortar and pestle.

-

Transfer the solid mixture to a flask equipped with a condenser.

-

Heat the mixture in a heating block or sand bath to a temperature between 210-260 °C. The mixture will melt and react.

-

After approximately 15 minutes of heating, remove the flask from the heat source and allow it to cool to room temperature.

-

The solidified product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Subsequent Chemical Transformations

This compound is a versatile starting material for the synthesis of various heterocyclic compounds. The anhydride moiety is particularly reactive and can be opened or reacted with nucleophiles to generate a diverse array of derivatives.

Conclusion

The discovery of this compound is a direct consequence of the seminal work of Diels and Alder. Its straightforward synthesis and rigid, well-defined structure have made it a cornerstone molecule in the study of cycloaddition reactions and a valuable building block in the development of new chemical entities with potential applications in materials science and pharmacology. This guide provides a foundational understanding of its historical context and the experimental basis for its synthesis, serving as a valuable resource for professionals in the chemical sciences.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels–Alder reaction | Research Starters | EBSCO Research [ebsco.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. study.com [study.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. praxilabs.com [praxilabs.com]

- 7. heteroletters.org [heteroletters.org]

- 8. This compound | C18H12O3 | CID 11807956 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dibenzobarallene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of dibenzobarallene, a pivotal intermediate in the synthesis of novel heterocyclic systems and bioactive molecules. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides standardized experimental protocols for its determination and synthesis.

This compound: A Profile

This compound, formally known as 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride (B1165640), is a polycyclic aromatic hydrocarbon derivative. Its rigid, cage-like structure makes it a valuable starting material for a variety of chemical transformations. An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and for its application in medicinal chemistry and materials science.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Solubility | Notes |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | Mentioned as a solvent for washing and in reactions.[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a solvent for reactions involving this compound.[2] |

| Xylene (C₈H₁₀) | Non-polar Aromatic | Soluble (especially when heated) | Commonly used as a high-boiling solvent for the synthesis of this compound.[3][4][5][6][7][8] |

| Toluene (C₇H₈) | Non-polar Aromatic | Soluble (especially when heated) | Used as a solvent for the synthesis of this compound.[7][8] |

| Benzene (C₆H₆) | Non-polar Aromatic | Soluble (especially when heated) | Mentioned as a solvent for synthesis and reactions.[2][7][8] |

| Dioxane (C₄H₈O₂) | Polar Aprotic | Soluble | Used as a solvent for the synthesis of this compound.[7][8] |

| Acetic Acid (CH₃COOH) | Polar Protic | Soluble | Used as a solvent for synthesis and reactions.[2][8] |

| Ethanol (C₂H₅OH) | Polar Protic | Sparingly Soluble to Soluble | Used for washing precipitates and in some reactions, suggesting some degree of solubility.[1][2][6] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Soluble | Mentioned for dissolving this compound for NMR analysis. |

| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble | Used in some reactions, often with heating.[2] |

| Ethyl Acetate (B1210297) (C₄H₈O₂) | Polar Aprotic | Sparingly Soluble | Used as a washing solvent for the product crystals, indicating lower solubility.[3] |

| Petroleum Ether | Non-polar | Insoluble/Slightly Soluble | Used to wash the final product, indicating its insolubility in this solvent.[5] |

Experimental Protocols

This protocol outlines a general procedure for determining the qualitative solubility of this compound in a given organic solvent.

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add the test solvent dropwise (approximately 0.75 mL in total) to the test tube.

-

Agitation: After each addition, vigorously shake or vortex the test tube for 30 seconds to facilitate dissolution.

-

Observation: Observe the mixture against a well-lit background to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent under the tested conditions.

-

Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature.

-

Documentation: Record the observations, noting whether the compound is soluble, sparingly soluble, or insoluble at room temperature and with heating.

The most common method for synthesizing this compound is the Diels-Alder reaction between anthracene (B1667546) and maleic anhydride.[1][4][7][8][9]

-

Reactant Preparation: In a round-bottom flask, combine anthracene (1.0 equivalent) and maleic anhydride (1.0 equivalent).

-

Solvent Addition: Add a high-boiling solvent such as xylene to the flask.[3][4][5]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 140°C for xylene) with constant stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the this compound product.[4][5]

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Washing and Drying: Wash the crystals with a cold, non-polar solvent like petroleum ether or ethyl acetate to remove any remaining impurities.[3][5] Dry the product under vacuum to obtain pure this compound.

Visualizations

The following diagrams illustrate key workflows related to this compound.

References

- 1. heteroletters.org [heteroletters.org]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. archive.mcpherson.edu [archive.mcpherson.edu]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. [PDF] Chemistry of this compound | Semantic Scholar [semanticscholar.org]

Thermodynamic Properties of the Anthracene-Maleic Anhydride Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of the Diels-Alder adduct formed between anthracene (B1667546) and maleic anhydride (B1165640). The information presented herein is intended to be a valuable resource for researchers and scientists working in areas such as organic chemistry, materials science, and drug development, where a thorough understanding of the energetic and stability characteristics of such compounds is crucial. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of the thermodynamic relationships.

Core Thermodynamic Data

The following tables summarize the key thermodynamic parameters that have been experimentally determined for the anthracene-maleic anhydride adduct. This data is essential for understanding the adduct's stability, formation, and potential for thermal decomposition.

Table 1: Enthalpic Properties of the Anthracene-Maleic Anhydride Adduct

| Thermodynamic Parameter | Symbol | Value (kJ·mol⁻¹) | State | Reference |

| Standard Molar Enthalpy of Combustion | ΔcHₘ° | -8380.0 ± 5.9 | Crystalline (298.15 K) | [1] |

| Standard Molar Enthalpy of Formation | ΔfHₘ° | -418.2 ± 6.4 | Crystalline (298.15 K) | [1][2] |

| Standard Molar Enthalpy of Formation | ΔfHₘ° | -389.7 ± 7.7 | Liquid (298.15 K) | [1] |

| Molar Enthalpy of Fusion | ΔfusHₘ | 36.3 ± 4.2 | at Melting Point | [1] |

Table 2: Physicochemical and Reaction Properties

| Property | Symbol | Value | Units | Conditions | Reference |

| Melting Point | Tₘ | 534.07 | K | - | [1] |

| Melting Point | Tₘ | 262 | °C | - | [3] |

| Enthalpy of Reaction (Diels-Alder) | ΔrH° | -93 ± 2 | kJ/mol | liquid phase; solvent: Benzene | |

| Enthalpy of Reaction (Diels-Alder) | ΔrH° | -93.7 | kJ/mol | liquid phase; solvent: 1,2,4-C6H3Cl3 |

Experimental Protocols

A precise understanding of the experimental conditions under which the thermodynamic data were obtained is critical for accurate interpretation and comparison. The following sections detail the methodologies employed for the key experiments cited.

Synthesis of the Anthracene-Maleic Anhydride Adduct

The adduct is typically prepared via a Diels-Alder reaction between anthracene and maleic anhydride.[4][5][6] A common laboratory-scale procedure involves the following steps:

-

Reactant Preparation: Equimolar amounts of anthracene and maleic anhydride are weighed and thoroughly mixed.[6]

-

Solvent Addition: The solid mixture is added to a round-bottom flask containing a high-boiling point solvent, such as xylene.[4][5][6]

-

Reflux: The reaction mixture is heated to reflux, typically around 140 °C, for a period of 30 minutes to ensure the reaction goes to completion.[6]

-

Crystallization: Upon cooling the reaction mixture, the anthracene-maleic anhydride adduct crystallizes out of the solution.[3][6]

-

Isolation and Purification: The crystalline product is isolated by vacuum filtration, washed with a cold solvent like petroleum ether, and dried.[6]

Combustion Calorimetry

The standard molar enthalpy of combustion was determined using a model 1241 Parr automatic calorimeter with a Parr model 1710 calorimeter controller.[1]

-

Sample Preparation: Crystalline samples of the adduct, with a mass ranging from 0.28 g to 0.31 g, were used for each combustion run.[1]

-

Calorimeter Setup: The experiments were conducted under isoperibol conditions, with the calorimeter jacket maintained at a constant temperature of 301.42 ± 0.01 K.[1]

-

Combustion: The sample was ignited in a bomb calorimeter with an oxygen pressure of 3.0 MPa at the start of each run.[1]

-

Data Analysis: The energy of combustion was measured, and the standard molar enthalpy of combustion was calculated from these values. The completeness of the combustion was verified by analyzing the amount of carbon dioxide produced.[1]

Differential Scanning Calorimetry (DSC)

The molar enthalpy of fusion was measured using a 910 DuPont DSC instrument coupled with a 9900 DuPont thermal analyzer and digital computer.[1]

-

Sample Preparation: A small, accurately weighed sample of the crystalline adduct is hermetically sealed in an appropriate DSC pan.

-

Instrument Calibration: The instrument is calibrated for temperature and enthalpy using standard reference materials.

-

Thermal Analysis: The sample is heated at a controlled rate through its melting transition. The heat flow to the sample is monitored relative to an empty reference pan.

-

Data Analysis: The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the adduct. The melting temperature is taken as the onset of this peak.[1]

Thermodynamic Relationships

The relationship between the key thermodynamic properties of the anthracene-maleic anhydride adduct can be visualized as a logical workflow. The enthalpy of combustion is a fundamental experimentally determined value from which the enthalpy of formation can be derived. The enthalpy of formation, in turn, is crucial for understanding the stability of the adduct. The enthalpy of fusion represents the energy required for the phase transition from solid to liquid.

References

- 1. researchgate.net [researchgate.net]

- 2. Anthracene-maleic anhydride Diels-Alder adduct [webbook.nist.gov]

- 3. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]

- 4. vernier.com [vernier.com]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 7. researchgate.net [researchgate.net]

Electronic Structure and Aromaticity of the Dibenzobarallene Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzobarallene, formally known as 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride (B1165640), is a rigid, polycyclic aromatic hydrocarbon that has garnered significant interest as a versatile building block in supramolecular chemistry and drug design.[1][2][3][4] Its unique three-dimensional structure, featuring two benzene (B151609) rings fused to a bicyclo[2.2.2]octane framework, provides a well-defined scaffold for the synthesis of complex molecular architectures, including molecular tweezers and clips.[5] This guide provides a comprehensive overview of the electronic structure and aromaticity of the this compound core, presenting key structural and spectroscopic data, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways.

Electronic Structure and Spectroscopic Properties

The electronic properties of this compound are largely dictated by the interplay between the aromatic benzene rings and the strained bicyclic core. Spectroscopic techniques provide valuable insights into this electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of this compound and its derivatives. The chemical shifts of the protons and carbons in the this compound core are characteristic and provide a fingerprint of the molecule.

Table 1: ¹H NMR Chemical Shifts of this compound [1][3]

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (a1, a2) | ~7.2 | Multiplet |

| Aromatic (b1) | ~7.5 | Double doublet |

| Aromatic (b2) | ~7.35 | Double doublet |

| Benzylic (c1) | ~4.9 | Singlet |

| Benzylic (c2) | ~3.0 | Singlet |

| Bridgehead (d) | ~3.78 | Triplet |

Table 2: ¹³C NMR Chemical Shifts of this compound Derivatives [6]

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (anhydride) | ~170 |

| Aliphatic | 40-50 |

Infrared (IR) Spectroscopy

IR spectroscopy of this compound reveals characteristic absorption bands corresponding to its functional groups. The anhydride moiety is particularly prominent.[1][3]

Table 3: Key IR Absorption Bands of this compound [1][3]

| Wavenumber (cm⁻¹) | Assignment |

| 3069.88 | Aromatic C-H stretch |

| 1863.37, 1837.63 | Anhydride C=O stretch (coupled vibrations) |

| 1779.37 | C=O stretch |

| 1290.44, 1231.09 | C-O stretch |

| 900-700 | C-H deformation |

Crystalline Structure

The three-dimensional arrangement of atoms in the this compound core has been determined by single-crystal X-ray diffraction. The benzene rings are planar, with a significant dihedral angle between them, contributing to the molecule's rigid, cage-like structure.[1][7]

Table 4: Crystallographic Data for this compound [4][8]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a | 15.410 Å |

| b | 9.4020 Å |

| c | 11.0930 Å |

| α | 90° |

| β | 124.235° |

| γ | 90° |

| Dihedral angle between benzene rings | 53.9° |

Aromaticity of the this compound Core

The aromaticity of the two benzene rings within the this compound core is a key feature influencing its reactivity and electronic properties. While the benzene rings are clearly aromatic, the fusion to the strained bicyclic system can modulate this property. Quantitative assessment of aromaticity is often performed using computational methods to calculate indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Experimental Protocols

X-ray Crystallography

The following provides a general protocol for the single-crystal X-ray diffraction analysis of this compound, based on standard procedures for organic compounds.

Experimental Workflow for X-ray Crystallography

-

Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent such as xylenes.[4]

-

Data Collection: A suitable crystal is mounted on a diffractometer. Diffraction data are collected using monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.[4][8]

NMR Spectroscopy

The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

NMR Data Acquisition and Processing Workflow

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., acetone-d₆) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[1] For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Data Processing: The raw free induction decay (FID) data are processed by Fourier transformation, followed by phase and baseline correction. The resulting spectra are then integrated (for ¹H) and peaks are picked to determine the chemical shifts.

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown promise as anticancer agents, with some studies indicating that they can induce apoptosis in cancer cells.[2] While the precise mechanisms are still under investigation, the PI3K/Akt signaling pathway is a common mediator of apoptosis and is a plausible target for these compounds.[9][10][11] Inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and ultimately, programmed cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (103515-22-6) for sale [vulcanchem.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]

- 5. r-nmr.eu [r-nmr.eu]

- 6. researchgate.net [researchgate.net]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. This compound | C18H12O3 | CID 11807956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

Methodological & Application

Application Notes and Protocols: Standard Diels-Alder Synthesis of Dibenzobarallene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed standard protocol for the synthesis of dibenzobarallene, a valuable intermediate in the synthesis of various novel heterocyclic systems. The primary and most established method detailed is the Diels-Alder cycloaddition reaction between anthracene (B1667546) and maleic anhydride (B1165640). This protocol covers the necessary reagents, equipment, experimental procedure, and purification methods. Additionally, quantitative data from various reported syntheses are summarized for comparative analysis.

Introduction

This compound, also known as 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride, is a key starting material for the synthesis of a range of biologically active molecules and novel materials.[1][2] Its rigid, V-shaped structure makes it an important building block in supramolecular chemistry and materials science. The most common and reliable method for its synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between anthracene (the diene) and a suitable dienophile.[1][3][4] While various dienophiles can be used, maleic anhydride is the most frequently employed, providing the anhydride adduct of this compound in good yields.[1][4] Alternative, though less common, routes to the this compound core structure involve the reaction of anthracene with benzyne (B1209423) or dimethyl acetylenedicarboxylate.[5][6][7]

Reaction Scheme

The Diels-Alder reaction between anthracene and maleic anhydride proceeds as follows:

Anthracene + Maleic Anhydride → this compound (adduct)

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound and its derivatives, providing a comparative overview of different reaction conditions and outcomes.

| Diene | Dienophile | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Anthracene | Maleic Anhydride | Xylene | 30 min | Reflux (~140°C) | Not specified | 262 | [8][9] |

| Anthracene | Maleic Anhydride | Toluene | Not specified | Reflux (~111°C) | Not specified | Not specified | [1][4] |

| Anthracene | Maleic Anhydride | Benzene | Not specified | Reflux (~80°C) | Not specified | Not specified | [1][4] |

| Anthracene | Maleic Anhydride | Dioxane | Not specified | Reflux (~101°C) | Not specified | Not specified | [1][4] |

| Anthracene | Maleic Anhydride | Acetic Acid | Not specified | Reflux (~118°C) | Not specified | Not specified | [1][4] |

| Anthracene | Maleic Anhydride | None (fused) | 15 min | Fusion | Not specified | Not specified | [1][4] |

| Anthracene | Dimethyl Acetylenedicarboxylate | Not specified | Not specified | Not specified | Not specified | Not specified | [6][7] |

Experimental Protocol: Synthesis of this compound from Anthracene and Maleic Anhydride

This protocol details the synthesis of this compound via the Diels-Alder reaction of anthracene and maleic anhydride in a xylene solvent system.

4.1. Materials and Equipment

-

Reagents:

-

Anthracene (0.80 g)

-

Maleic Anhydride (0.40 g)

-

Xylene (10 mL)

-

Ethyl Acetate (B1210297) (for washing, ~6 mL)

-

-

Equipment:

-

25 mL round-bottom flask

-

Reflux condenser

-

Drying tube (e.g., filled with CaCl2)

-

Heating mantle or sand bath

-

Magnetic stirrer and stir bar (optional)

-

Büchner funnel and filter flask

-

Vacuum source

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

-

4.2. Procedure

-

Reaction Setup:

-

To a 25 mL round-bottom flask, add 0.80 g of anthracene and 0.40 g of maleic anhydride.[8]

-

Add a few boiling chips to the flask.

-

Attach a reflux condenser to the flask and a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.[8]

-

In a fume hood, carefully add 10 mL of xylene to the reaction flask through the condenser.[8]

-

Securely clamp the apparatus.

-

-

Reaction:

-

Isolation and Purification:

-

After 30 minutes, remove the heat source and allow the flask to cool to room temperature.

-

Once at room temperature, place the flask in an ice bath for 10 minutes to facilitate complete crystallization of the product.[8]

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[8]

-

Wash the collected crystals twice with 3 mL portions of cold ethyl acetate to remove any unreacted starting materials.[8]

-

Allow the product to air dry on the filter paper for several minutes under vacuum and then transfer to a watch glass to dry completely.

-

4.3. Characterization

-

Determine the melting point of the dried product. The reported melting point of the anthracene-maleic anhydride adduct is 262°C.[9]

-

Calculate the percentage yield of the reaction.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the Diels-Alder synthesis of this compound.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Xylene and ethyl acetate are flammable and their vapors are harmful. Avoid inhalation and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Use caution when working with heating mantles and hot glassware.

Conclusion

The Diels-Alder reaction of anthracene and maleic anhydride provides a reliable and straightforward method for the synthesis of this compound. The protocol described herein, utilizing xylene as a solvent, is a common procedure that can be readily adapted for various research applications. The provided quantitative data and workflow diagram offer a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. heteroletters.org [heteroletters.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Ch23: Diels-Alder reaction of Benzyne [chem.ucalgary.ca]

- 6. mdpi.org [mdpi.org]

- 7. mdpi.com [mdpi.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Dibenzobarallene as a Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the dibenzobarallene scaffold in medicinal chemistry. This compound, a rigid tricyclic hydrocarbon, serves as a versatile framework for the synthesis of novel therapeutic agents. Its unique conformational rigidity allows for the precise spatial orientation of pharmacophoric groups, making it an attractive scaffold for targeting various biological systems. These notes cover the synthesis of the scaffold and its derivatives, as well as protocols for evaluating their biological activity, with a focus on anticancer and antimicrobial applications.

Synthesis of the this compound Scaffold and Bioactive Derivatives

The this compound core is typically synthesized via a Diels-Alder reaction between anthracene (B1667546) and a suitable dienophile, most commonly maleic anhydride (B1165640). This foundational structure can then be further modified to generate a diverse library of bioactive compounds.

Protocol: Synthesis of this compound Anhydride

This protocol details the classic Diels-Alder cycloaddition to form the this compound anhydride scaffold.

Materials:

-

Anthracene

-

Maleic anhydride

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Buchner funnel and filter paper

-

Ice bath

-

Ethyl acetate (B1210297)

Procedure:

-

In a dry 25-mL round-bottom flask containing a stir bar, combine 0.80 g of anthracene and 0.40 g of maleic anhydride.

-

Add 10 mL of anhydrous xylene to the flask.

-

Attach a reflux condenser and ensure water is flowing through it.

-

Heat the mixture to reflux with stirring. The solids will dissolve to form a clear solution.

-

Continue refluxing for approximately 30-45 minutes. The product will begin to precipitate out of the solution.

-

After the reflux period, remove the heating mantle and allow the flask to cool to room temperature for about 10 minutes.

-

Place the flask in an ice bath for an additional 10 minutes to complete the crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a cold mixture of 4 mL ethyl acetate and 4 mL hexane to remove any unreacted starting materials.

-

Continue to pull air through the funnel for at least 10 minutes to dry the product.

-

The final product is the this compound anhydride (cis-9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride).

Protocol: Synthesis of this compound-derived Phthalazinediones

This compound anhydride is a key intermediate for synthesizing various heterocyclic compounds, including phthalazine (B143731) derivatives, which have shown potential as anticancer agents.[1][2]

Materials:

-

This compound anhydride (from Protocol 1.1)

-

Hydrazine (B178648) hydrate (B1144303) (85%) or substituted hydrazines

-

Glacial acetic acid or ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

Procedure:

-

To a solution of this compound anhydride (1 mmol) in glacial acetic acid or ethanol, add hydrazine hydrate (1 mmol).[2]

-

Reflux the mixture for a duration determined by reaction monitoring (e.g., by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, the product may be isolated by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

-

This procedure yields the corresponding phthalazine derivative.[2] Further modifications can be made by reacting with various acid hydrazides to produce a range of substituted phthalazinediones.[1]

Biological Activity Evaluation

The this compound scaffold has been incorporated into molecules exhibiting both anticancer and antimicrobial activities. The following are standard protocols for assessing these biological effects.

Anticancer Activity

The cytotoxic effects of this compound derivatives against cancer cell lines are commonly evaluated by determining their half-maximal inhibitory concentration (IC50) values. Phthalazine derivatives, for instance, have been investigated for their anticancer potential.[3][4][5]

This protocol describes a colorimetric assay to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Table 1: Anticancer Activity of Phthalazine Derivatives (Literature Data)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phthalazine Derivatives | HCT-116 (Colon) | 6.04 - 35 | [4] |

| Phthalazine Derivatives | MCF-7 (Breast) | 8.8 - 44.3 | [4] |

| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | Various | More active than cisplatin | [5] |

Several anticancer agents exert their effects by inducing programmed cell death, or apoptosis. For some heterocyclic compounds, this can occur through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[6][7][8] Phthalazine derivatives have been reported to act as VEGFR-2 inhibitors, interfering with tumor angiogenesis.[4][9]

Antimicrobial Activity

This compound derivatives have also been investigated for their ability to inhibit the growth of various microorganisms.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate liquid growth medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth)

-

96-well microtiter plates

-

This compound derivatives dissolved in a suitable solvent

-

Positive control antibiotic/antifungal

-

Negative control (medium with solvent)

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative controls on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| Azo-dibenzobarallene derivative | Staphylococcus aureus | 16 - 64 |

| Azo-dibenzobarallene derivative | Vibrio cholerae | 16 - 64 |

| This compound-pyrrolidine-2,5-dione | Bacteria | 32 - 128 |

| This compound-pyrrolidine-2,5-dione | Yeasts | 64 - 128 |

Visualizations

Experimental Workflows and Logical Relationships

Caption: Synthetic pathway from starting materials to bioactive this compound derivatives.

Caption: Workflow for determining IC50 values using the MTT assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, molecular modeling, in vivo studies and anticancer activity evaluation of new phthalazine derivatives as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR‐2 inhibitors | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Dibenzobarallene in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dibenzobarallene and its derivatives in supramolecular chemistry. While direct applications of the parent this compound are emerging, its rigid, three-dimensional structure makes it an exceptional scaffold for the construction of complex supramolecular architectures. The applications outlined below draw parallels from the well-established supramolecular chemistry of triptycene (B166850), a structurally analogous molecule, to highlight the potential of this compound-based systems.[1][2][3][4][5]

Application Note: this compound-Based Macrocycles for Host-Guest Chemistry

The rigid and pre-organized nature of the this compound scaffold makes it an ideal building block for the synthesis of macrocyclic hosts with well-defined cavities.[4][6] These hosts can encapsulate a variety of guest molecules, leading to applications in drug delivery, sensing, and catalysis. By functionalizing the aromatic rings of this compound, its solubility and recognition properties can be tailored.

A key application lies in the development of synthetic receptors for biologically relevant molecules. The defined geometry of this compound-containing cyclophanes can lead to high selectivity in guest binding, a crucial aspect in the design of targeted drug delivery systems and sensitive molecular sensors.

Quantitative Data: Host-Guest Complexation

The binding affinities of triptycene-based macrocycles for various guests have been quantified, providing a strong indication of the potential of analogous this compound systems. The following table summarizes representative association constants (Kₐ) for triptycene-derived hosts with different guest molecules.

| Host Molecule (Triptycene-based Analogue) | Guest Molecule | Solvent | Association Constant (Kₐ) [M⁻¹] |

| Triptycene-based Tetralactam Macrocycle | Squaraine Dye | CHCl₃ | 2.2 x 10⁴ |

| Triptycene-derived Macrotricyclic Host | Paraquat (B189505) | Acetone | 1.3 x 10⁵ |

| Anthracene-Triptycene Nanocage | C₆₀ Fullerene | Toluene | 1.3 x 10⁴ |

| Anthracene-Triptycene Nanocage | C₇₀ Fullerene | Toluene | 3.3 x 10⁵ |

Data is analogous from triptycene-based systems and serves as a predictive guide for this compound-based hosts.[6][7][8]

Experimental Protocol: Synthesis of a this compound-Based Tetralactam Macrocycle and Host-Guest Complexation Study

This protocol describes the synthesis of a this compound-derived tetralactam macrocycle and a subsequent NMR titration experiment to determine its binding constant with a guest molecule.

Part A: Synthesis of the this compound-Based Host

-

Diels-Alder Reaction: Synthesize this compound-2,3-dicarboxylic acid by reacting anthracene-2,3-dicarboxylic acid with benzyne (B1209423) (generated in situ from anthranilic acid and isoamyl nitrite).

-

Activation: Convert the dicarboxylic acid to the corresponding diacyl chloride using thionyl chloride or oxalyl chloride.

-

Cyclization: Under high dilution conditions, react the this compound diacyl chloride with a diamine linker (e.g., 1,4-diaminobenzene) in the presence of a non-nucleophilic base like triethylamine (B128534) in a suitable solvent such as THF. The reaction is typically carried out over an extended period (24-48 hours) to favor macrocyclization over polymerization.

-

Purification: The resulting macrocycle is purified by column chromatography on silica (B1680970) gel followed by recrystallization.

Part B: Host-Guest Complexation Study by ¹H NMR Titration

-

Sample Preparation: Prepare a stock solution of the this compound-based host (e.g., 1 mM in CDCl₃) and a more concentrated stock solution of the guest molecule (e.g., 50 mM in CDCl₃).

-

Initial Spectrum: Record the ¹H NMR spectrum of the host solution.

-

Titration: Add small aliquots of the guest solution to the host solution. After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shift changes of the host protons that are indicative of guest binding (typically the aromatic protons lining the cavity). Plot the change in chemical shift (Δδ) against the guest concentration.

-

Binding Constant Determination: Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the association constant (Kₐ).[9][10][11][12]

Logical Workflow for Host-Guest Analysis

References

- 1. Recent advances on triptycene derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on triptycene derivatives in supramolecular and materials chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Novel triptycene-derived hosts: synthesis and their applications in supramolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Triptycene-based tetralactam macrocycles: synthesis, structure and complexation with squaraine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Complexation of an Anthracene-Triptycene Nanocage Host with Fullerene Guests through CH⋅⋅⋅π Contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of triptycene-derived macrotricyclic host containing two dibenzo-[18]-crown-6 moieties and its complexation with paraquat derivatives: Li(+)-ion-controlled binding and release of the guests in the complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

Application Notes and Protocols for the Functionalization of the Dibenzobarallene Framework

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key methods for the functionalization of the dibenzobarallene framework, a versatile scaffold for the synthesis of novel heterocyclic systems with potential applications in drug discovery and materials science.[1][2] This document includes detailed experimental protocols, comparative data in tabular format, and visual diagrams of reaction pathways to facilitate the practical application of these methodologies in a laboratory setting.

Synthesis of the this compound Framework

The most common and well-established method for synthesizing the this compound framework is through a Diels-Alder reaction between anthracene (B1667546) and maleic anhydride (B1165640).[3][4] This cycloaddition reaction proceeds with high efficiency and can be performed under various conditions.

Table 1: Synthesis of this compound via Diels-Alder Reaction

| Method | Dienophile | Diene | Solvent(s) | Conditions | Yield (%) | Reference(s) |

| Thermal Cycloaddition | Maleic Anhydride | Anthracene | Xylene, Toluene, Benzene, Dioxane | Reflux | High | [3][4] |

| Fusion | Maleic Anhydride | Anthracene | None | Grinding and fusing for 15 min | Good | [3][4] |

| Ultrasonic Irradiation | Maleic Anhydride | Anthracene | Not specified in snippets | Sonication | Good | [3] |

Experimental Protocol: Synthesis of this compound (Thermal Cycloaddition)

Materials:

-

Anthracene

-

Maleic Anhydride

-

Xylene (or Toluene, Benzene, Dioxane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of anthracene and maleic anhydride in a minimal amount of xylene.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for a period of 30 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent (e.g., xylene or hexane) to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to obtain pure this compound.

Visualization of Synthesis

Caption: Diels-Alder synthesis of this compound.

Functionalization via Reaction with Hydrazine (B178648) Hydrate (B1144303)